Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate
Overview
Description
Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, an amino group, and a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate typically involves the protection of the amino group of phenylalanine with a BOC group, followed by esterification. One common method includes:
Protection of the Amino Group: The amino group of phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The protected amino acid is then esterified using ethanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The BOC group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Deprotection: Achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reactions often involve reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Deprotection: Yields the free amine and carbon dioxide.
Substitution: Forms various amide derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of pharmaceutical compounds due to its stability and reactivity.
Chemical Biology: Employed in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate involves its reactivity as an amino acid derivative. The BOC group provides stability during synthetic processes, while the amino group can participate in various chemical reactions. The compound’s molecular targets and pathways depend on its specific application, such as peptide bond formation in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is unique due to its specific combination of functional groups, which provide both stability and reactivity. The presence of the ethyl ester group distinguishes it from similar compounds, offering different reactivity and solubility properties .
Properties
IUPAC Name |
ethyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10,17H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMMVVJXYVGHFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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